molecular formula C15H13N3O2S B3020028 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034465-89-7

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B3020028
CAS RN: 2034465-89-7
M. Wt: 299.35
InChI Key: VFDIMCMDKWVVML-UHFFFAOYSA-N
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Description

The compound "1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea" is a heterocyclic molecule that incorporates several distinct functional groups and structural motifs, including a furan ring, a pyridine ring, and a thiophene ring, all of which are connected through a urea linkage. This type of compound is of interest due to its potential biological activity, particularly as a kinase inhibitor, which could have implications in therapeutic applications such as antiangiogenesis.

Synthesis Analysis

The synthesis of heterocyclic compounds similar to the one often involves multi-step reactions that can include the formation of thiazolo[2,3-a]pyridine derivatives. For instance, the synthesis of 6-thiophen-2-yl and 6-furan-2-ylthiazolo[2,3-a]pyridine derivatives has been achieved through the reaction of methyl-2-thiazolin-4-one with cyanomethylenethiophen-2-yl and cyanomethylenefuran-2-yl derivatives . Although the exact synthesis of "this compound" is not detailed, it is likely that similar activated nitriles and multi-component reactions are involved in its preparation.

Molecular Structure Analysis

The molecular structure of related compounds has been established using spectral data, which includes techniques such as NMR, IR, and mass spectrometry . These methods allow for the determination of the connectivity of the atoms within the molecule and the identification of functional groups. The presence of heteroatoms like sulfur and oxygen in the thiophene and furan rings, respectively, can influence the electronic properties of the molecule and potentially its biological activity.

Chemical Reactions Analysis

Compounds containing urea functionalities, such as the one being analyzed, can participate in various chemical reactions. The urea group can engage in hydrogen bonding, which may be crucial for the biological activity of these molecules. Additionally, the heterocyclic components of the molecule, such as the furan and thiophene rings, can undergo electrophilic substitution reactions, which can be utilized to further modify the compound and tailor its properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are influenced by their molecular structure. The presence of aromatic systems along with heteroatoms contributes to the compound's stability, solubility, and potential interactions with biological targets. For example, the antiangiogenic activity of related 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas has been evaluated, showing that these compounds can inhibit VEGFR-2 tyrosine kinase, which is a key player in angiogenesis . The physical properties such as melting point, solubility, and crystallinity would be determined by the specific substituents and their arrangement in the molecule.

properties

IUPAC Name

1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-15(18-14-2-1-7-21-14)17-9-11-3-4-13(16-8-11)12-5-6-20-10-12/h1-8,10H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDIMCMDKWVVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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